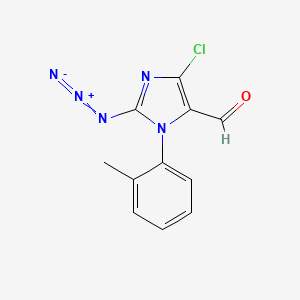

2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde

Description

2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with azido, chloro, and methylphenyl groups

Properties

IUPAC Name |

2-azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5O/c1-7-4-2-3-5-8(7)17-9(6-18)10(12)14-11(17)15-16-13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWROXUFJFHELQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=C2N=[N+]=[N-])Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole core, followed by the introduction of the azido, chloro, and methylphenyl substituents. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion of the aldehyde group to a carboxylic acid.

Reduction: Reduction of the azido group to an amine.

Substitution: Nucleophilic substitution reactions involving the chloro group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carboxylic acid.

Reduction: Formation of 2-Amino-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde.

Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages that are useful in bioconjugation and drug delivery.

Comparison with Similar Compounds

Similar Compounds

2-Azido-5-chloro-3-phenylimidazole-4-carbaldehyde: Similar structure but lacks the methyl group on the phenyl ring.

2-Azido-5-chloro-3-(2-methylphenyl)imidazole: Similar structure but lacks the aldehyde group.

Uniqueness

2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde is unique due to the presence of both the azido and aldehyde functional groups, which provide versatility in chemical reactions and potential applications. The combination of these groups with the chloro and methylphenyl substituents enhances its reactivity and specificity in various synthetic and biological contexts.

This detailed article provides a comprehensive overview of 2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological activities. The presence of the azido group and the chloro substituent suggests potential reactivity and interaction with biological targets.

Antitumor Activity

Research has indicated that imidazole derivatives, including those similar to 2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde, exhibit notable antitumor properties. For instance, studies have shown that compounds with imidazole cores can inhibit the proliferation of various cancer cell lines.

-

In Vitro Studies :

- A study demonstrated that imidazole derivatives inhibited the proliferation of EAT cells and decreased ascites volume in vivo, suggesting a potential mechanism for tumor suppression through apoptosis induction .

- The cytotoxicity of related compounds was evaluated using MTT assays, revealing IC50 values indicative of effective growth inhibition across multiple cell lines.

- Structure-Activity Relationship (SAR) :

The proposed mechanisms for the antitumor activity of 2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde include:

- Induction of apoptosis through nuclear condensation observed in treated cells.

- Disruption of cellular proliferation pathways, potentially by targeting specific proteins involved in cancer cell survival.

Data Summary

| Activity | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Antitumor Activity | < 10 | EAT Cells | |

| Cytotoxic Activity | 1.61 ± 1.92 | HepG-2 | |

| Apoptosis Induction | N/A | Various Cancer Lines |

Case Studies

Several studies have focused on related compounds to elucidate the biological activity of imidazole derivatives:

- Study on N-substituted Imidazoles :

- Imidazole Derivatives Against Hepatocellular Carcinoma :

Q & A

Q. What are the recommended synthetic strategies for preparing 2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of an imidazole core. Key steps include:

- Chlorination : Introduction of the chloro group at the 5-position via electrophilic substitution using chlorinating agents (e.g., POCl₃) under anhydrous conditions .

- Azide Incorporation : The azido group at the 2-position can be introduced via nucleophilic substitution (e.g., NaN₃ with a leaving group like bromide) or diazo transfer reactions. Temperature control (<0°C to 25°C) is critical to avoid premature decomposition .

- Aldehyde Installation : Formylation at the 4-position often employs Vilsmeier–Haack conditions (DMF/POCl₃), requiring strict moisture exclusion .

- Yield Optimization : Use HPLC or GC-MS to monitor intermediates. Pilot reactions in inert atmospheres (N₂/Ar) improve reproducibility. Reported yields vary from 40–65% depending on solvent polarity (e.g., DCM vs. THF) and catalyst choice (e.g., Lewis acids like AlCl₃) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons for 2-methylphenyl, aldehyde proton at δ 9.8–10.2 ppm) .

- IR Spectroscopy : Validate azide (ν ~2100 cm⁻¹) and aldehyde (ν ~1700 cm⁻¹) functional groups .

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95% required for biological assays).

- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the stability considerations for this compound during storage and handling?

- Methodological Answer :

- Thermal Stability : Azido groups are prone to exothermic decomposition above 50°C. Store at –20°C in amber vials under inert gas .

- Light Sensitivity : Protect from UV exposure to prevent aldehyde oxidation or azide degradation.

- Solvent Compatibility : Avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis; use anhydrous DMSO or DCM for stock solutions .

Advanced Research Questions

Q. How does the presence of the azido group influence the compound’s reactivity in click chemistry applications?

- Methodological Answer : The azido group enables Huisgen 1,3-dipolar cycloaddition with alkynes (CuAAC), forming triazole-linked conjugates for drug delivery or bioconjugation. Key considerations:

- Catalyst System : Cu(I) (e.g., CuBr with TBTA ligand) enhances regioselectivity.

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR. Azide consumption rates correlate with alkyne electronic properties .

- Side Reactions : Competing aldehyde reactivity (e.g., Schiff base formation) necessitates orthogonal protection (e.g., acetal formation) before CuAAC .

Q. What computational approaches are recommended to predict the compound’s electronic properties and intermolecular interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential (ESP) surfaces, identifying reactive sites (e.g., aldehyde carbon for nucleophilic attack) .

- Molecular Docking : Simulate binding with biological targets (e.g., enzymes with imidazole-binding pockets). Adjust protonation states (imidazole pKa ~6–7) to match physiological pH .

- Solvent Modeling : Use COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMF) versus aqueous buffers .

Q. How can researchers resolve contradictions in reported biological activity data for structurally related imidazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methyl groups) using standardized assays (e.g., MIC for antimicrobial activity).

- Data Normalization : Account for variations in assay conditions (e.g., pH, serum protein binding) using positive controls (e.g., fluconazole for antifungal studies) .

- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in IC₅₀ values against specific targets (e.g., cytochrome P450 isoforms) .

Q. What experimental designs are optimal for studying the compound’s hydration equilibria under varying pH conditions?

- Methodological Answer :

- UV-Vis Spectroscopy : Track hydration of the aldehyde to gem-diol in aqueous buffers (pH 2–12). Use pseudo-first-order kinetics to derive rate constants .

- NMR Titration : Monitor pH-dependent shifts in aldehyde proton signals (D₂O with phosphate buffers).

- Computational Validation : Compare experimental hydration free energies (ΔG°hyd) with MD simulations using AMBER or GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.